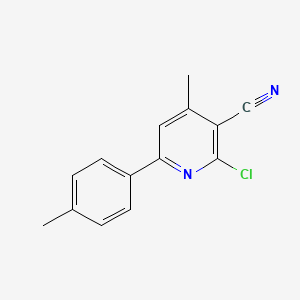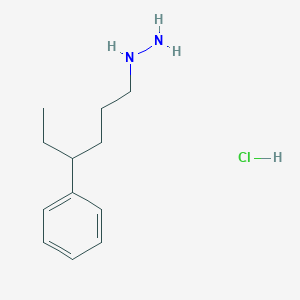
(4-Phenylhexyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylhexyl)hydrazine hydrochloride is an organic compound with the molecular formula C₁₂H₂₁ClN₂. It is a derivative of hydrazine, featuring a phenyl group attached to a hexyl chain. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylhexyl)hydrazine hydrochloride typically involves the reaction of 4-phenylhexylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization to obtain this compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenylhexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium nitrite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Aplicaciones Científicas De Investigación
(4-Phenylhexyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of (4-Phenylhexyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Phenylbutyl)hydrazine hydrochloride
- (4-Phenylpentyl)hydrazine hydrochloride
- (4-Phenylheptyl)hydrazine hydrochloride
Uniqueness
(4-Phenylhexyl)hydrazine hydrochloride is unique due to its specific chain length and phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Fórmula molecular |
C12H21ClN2 |
|---|---|
Peso molecular |
228.76 g/mol |
Nombre IUPAC |
4-phenylhexylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-2-11(9-6-10-14-13)12-7-4-3-5-8-12;/h3-5,7-8,11,14H,2,6,9-10,13H2,1H3;1H |
Clave InChI |
BALWZCDIBJQGQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCNN)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



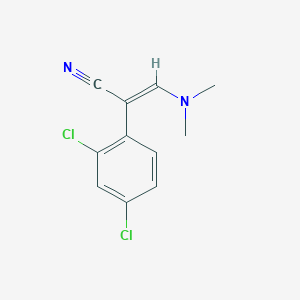
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
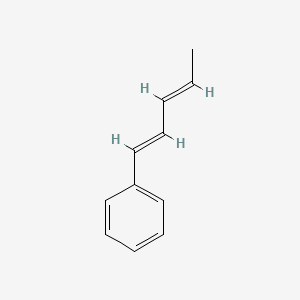
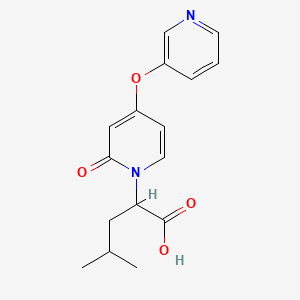
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
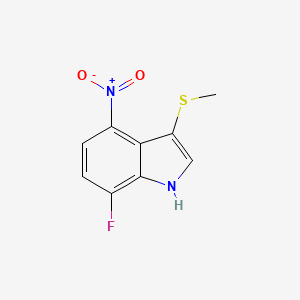
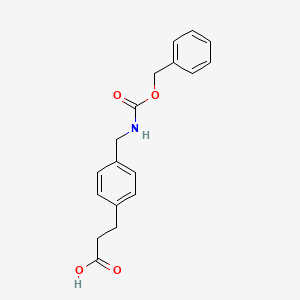
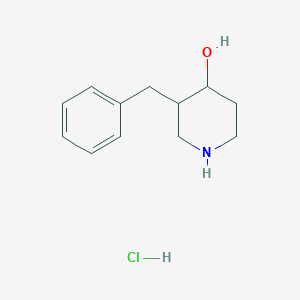
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
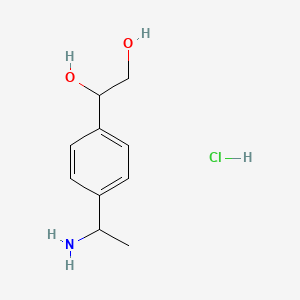
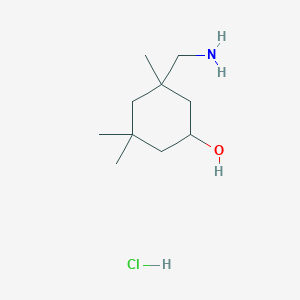
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
